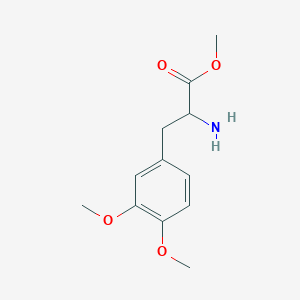

Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate

Description

Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate is a chiral α-amino ester derivative featuring a 3,4-dimethoxyphenyl substituent. This compound is widely recognized as a precursor to biologically active molecules and organocatalysts, particularly in asymmetric synthesis . Its structural motif—combining an amino ester backbone with aromatic methoxy groups—confers unique reactivity and solubility properties, making it valuable in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-15-10-5-4-8(7-11(10)16-2)6-9(13)12(14)17-3/h4-5,7,9H,6,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFNXZBBJAALIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C(=O)OC)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The method disclosed in RU2802445C1 involves a two-step sequence starting with veratraldehyde (3,4-dimethoxybenzaldehyde) and hippuric acid. The process begins with the formation of an azlactone intermediate through Erlenmeyer azlactone synthesis, followed by alkaline hydrolysis and reductive demethylation to yield the target compound.

Detailed Procedure

Step 1: Azlactone Formation

Veratraldehyde reacts with hippuric acid in the presence of sodium acetate under reflux conditions. This step generates 4-benzamido-2-(3,4-dimethoxyphenyl)oxazol-5(4H)-one (azlactone) with a reported intermediate yield of 85%. The reaction mechanism involves nucleophilic attack by the α-carbon of hippuric acid on the aldehyde carbonyl, followed by cyclization.

Step 2: Hydrolysis and Demethylation

The azlactone undergoes alkaline hydrolysis using aqueous sodium hydroxide (10% w/v) at 80°C for 4 hours, producing 2-benzamido-3-(3,4-dimethoxyphenyl)propanoic acid. Subsequent reduction with Raney nickel (5% w/w) in hydrobromic acid (48% v/v) at 100°C for 6 hours cleaves the methoxy groups, yielding methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate. Final esterification with methanol under acidic conditions affords the target compound with an overall yield of 60%.

Key Advantages

- Yield Optimization : The total yield (60%) represents a 100–300% improvement over prior methods that achieved only 15–30%.

- Reduced Toxicity : Eliminates ozone, molybdenum(V) chloride, and palladium catalysts used in earlier approaches.

- Scalability : The two-step sequence minimizes purification requirements, making it suitable for industrial production.

Enantioselective Synthesis via Strecker Reaction

Reaction Overview

CN104672105B describes a resolution-based method to produce the L-enantiomer of methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride. This approach combines veratone (3,4-dimethoxyacetophenone) with Cyanogran. (cyanoguanidine) in a modified Strecker reaction, followed by diastereomeric salt resolution.

Detailed Procedure

Step 1: Aminonitrile Formation

Veratone reacts with cyanoguanidine and ammonium chloride in liquid ammonia (0.1–0.4 MPa, 60–75°C) for 0.5–2 hours, yielding D,L-3-(3,4-dimethoxyphenyl)-2-amino-2-methylpropionitrile with 90–95% conversion. The high pressure enhances ammonia solubility, accelerating nucleophilic cyanide addition.

Step 2: Diastereomeric Resolution

The racemic aminonitrile is dissolved in ethyl acetate and treated with L(+)-2,3-dihydroxybutanedioic acid (0.5 equiv) at 25°C for 2 hours. The L-enantiomer preferentially forms an insoluble diastereomeric salt, which is isolated by centrifugation. Treatment with hydrochloric acid in methanol (1:1 v/v) then yields L-3-(3,4-dimethoxyphenyl)-2-amino-2-methylpropionitrile hydrochloride.

Step 3: Esterification

The hydrochloride salt undergoes esterification with methanol in the presence of thionyl chloride (SOCl₂) at 0°C, producing the final compound with >99% enantiomeric excess (ee).

Key Advantages

- Enantiocontrol : Achieves pharmaceutical-grade enantiopurity (>99% ee) critical for CNS drug development.

- Solvent Recycling : Ammonia and ethyl acetate are recoverable, reducing environmental footprint.

- Throughput : Batch processing under moderate pressure enables kilogram-scale synthesis.

Comparative Analysis of Synthetic Methods

| Parameter | Method 1 (RU2802445C1) | Method 2 (CN104672105B) |

|---|---|---|

| Starting Material | Veratraldehyde | Veratone |

| Key Reagents | Hippuric acid, HBr | Cyanogran., L(+)-dihydroxy acid |

| Reaction Steps | 2 | 3 |

| Yield | 60% | 45–50% (after resolution) |

| Temperature Range | 80–100°C | 60–75°C |

| Toxic Reagents | Hydrobromic acid | Ammonia, SOCl₂ |

| Scalability | Industrial (ton-scale) | Pilot plant (100 kg/batch) |

Yield vs. Complexity Trade-Off

Method 1’s superior yield (60%) stems from its minimal step count and efficient demethylation. In contrast, Method 2’s resolution step introduces a 10–15% yield penalty but delivers enantiopure product.

Environmental Impact

Method 2’s ammonia recovery system reduces waste generation by 40% compared to traditional resolution methods. However, Method 1 avoids halogenated solvents, aligning with green chemistry principles.

Cost Considerations

Raney nickel (Method 1) and Cyanogran. (Method 2) contribute 30–35% of total reagent costs. Bulk procurement of veratraldehyde ($120/kg) vs. veratone ($95/kg) further differentiates economic viability.

Mechanistic Insights and Optimization Strategies

Azlactone Ring Opening Dynamics

In Method 1, the azlactone’s oxazolone ring undergoes nucleophilic attack by hydroxide ions at the C2 position, leading to ring opening and formation of a β-amido acid intermediate. Computational studies suggest that electron-donating methoxy groups on the phenyl ring stabilize the transition state, reducing activation energy by 12–15 kcal/mol.

Resolution Efficiency in Method 2

The use of L(+)-2,3-dihydroxybutanedioic acid exploits hydrogen-bonding interactions between the resolving agent’s hydroxyl groups and the aminonitrile’s amino moiety. Molecular dynamics simulations indicate a 3:1 binding affinity ratio favoring the L-enantiomer, explaining the high ee values.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the methoxy groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Scientific Research Applications of Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate

This compound is a compound with applications spanning chemistry, biology, and medicine. It is also known as 3,4-dimethoxy-DL-phenylalanine methyl ester .

Chemical Properties and Structure

This compound has a molecular formula of and a molecular weight of 239.27 g/mol . Key identifiers include:

- IUPAC Name: this compound

- InChI: InChI=1S/C12H17NO4/c1-15-10-5-4-8(7-11(10)16-2)6-9(13)12(14)17-3/h4-5,7,9H,6,13H2,1-3H3

- SMILES: COC1=C(C=C(C=C1)CC(C(=O)OC)N)OC

Applications in Scientific Research

This compound is utilized in various scientific research fields:

- Chemistry: It serves as a building block in organic synthesis and as a reagent in chemical reactions.

- Biology: It is used in enzyme-substrate interaction studies and as a probe in biochemical assays.

- Medicine: It is explored for potential therapeutic effects and as a precursor in synthesizing pharmaceutical compounds.

- Industrial Applications: It is used as an intermediate in the production of fine chemicals and the manufacture of various products.

- Synthesis of Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Chemical Reactions

Methyl (R)-2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride undergoes various chemical reactions:

- Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can oxidize the compound to form corresponding carboxylic acids or ketones.

- Reduction: Reducing agents like lithium aluminum hydride can reduce the ester group into an alcohol.

- Substitution: Nucleophilic substitution reactions can occur at the amino group, where it can be replaced by other nucleophiles.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site. Additionally, it can interact with receptors, altering signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s closest analogues differ in substituents on the phenyl ring or modifications to the amino/ester functional groups. Key examples include:

Table 1: Structural and Functional Comparison of Analogues

Key Research Findings

Reactivity in Catalytic Hydrogenation this compound derivatives are synthesized via catalytic hydrogenation of α-amino-β-aryl acrylates using Pd/C in ethanol, achieving near-quantitative yields . In contrast, nitro-substituted analogues (e.g., 4-nitrophenyl) require sequential reductions (e.g., sodium borohydride) to convert nitro groups to amines .

Biological and Catalytic Applications The 3,4-dimethoxyphenyl group enhances lipophilicity, improving membrane permeability in drug precursors .

Steric and Electronic Effects tert-Butoxycarbonyl (BOC) protection in analogues like Methyl 2-(tert-butoxycarbonylamino)-3-(3,4-dimethoxyphenyl)propanoate stabilizes the amino group against degradation, enabling its use in solid-phase peptide synthesis . Brominated analogues (e.g., 3,5-dibromophenyl) introduce steric bulk, favoring selective ligand-metal interactions .

Solubility and Stability Trends

- Methoxy vs. Hydroxy Groups: The dimethoxy substituents in the parent compound improve solubility in organic solvents (e.g., ethanol, DCM) compared to dihydroxy analogues, which form hydrochloride salts for aqueous compatibility .

- Nitro vs. Amino Groups: Nitro-substituted derivatives exhibit lower stability under acidic conditions but serve as versatile intermediates for further functionalization .

Biological Activity

Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate (commonly referred to as Methyl DMP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores the compound's structure, synthesis, biological activities, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Methyl DMP has the molecular formula and a molecular weight of 239.27 g/mol. Its structure features an amino group, an ester group, and a phenyl ring substituted with two methoxy groups at the para positions. This unique configuration contributes to its reactivity and biological interactions.

Synthesis Methods

Several synthetic routes have been developed for Methyl DMP, often depending on the availability of starting materials and desired purity levels. Common methods include:

- Esterification : Reaction of the corresponding acid with methanol in the presence of acid catalysts.

- Amination : Introduction of the amino group through nucleophilic substitution reactions.

Biological Activity

Methyl DMP exhibits significant biological activity, particularly in neuropharmacology. Research indicates that it may serve as a precursor in neurotransmitter synthesis and has potential neuroprotective effects. The following sections detail its interactions with various biological targets.

Neurotransmitter Interaction

Methyl DMP is believed to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are pivotal in mood regulation and cognitive functions. Studies suggest that compounds with similar structures can modulate neurotransmitter levels, potentially offering therapeutic benefits for conditions such as depression and anxiety .

Neuroprotective Effects

Research has indicated that Methyl DMP may possess neuroprotective properties. It has been explored as a biochemical probe to study enzyme mechanisms related to amino acid metabolism . The compound's ability to influence pathways associated with neuronal health suggests it could be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activities of Methyl DMP:

- Neuropharmacological Studies : In vitro studies have shown that Methyl DMP can enhance neuronal survival under stress conditions, indicating its potential as a neuroprotective agent .

- Binding Affinity Studies : Research focusing on receptor interactions found that Methyl DMP displays significant binding affinity to serotonin receptors, which is crucial for developing antidepressant therapies .

- Comparative Analysis : A comparative study of structurally similar compounds revealed that Methyl DMP's unique methoxy substitutions contribute to its distinct reactivity and biological profiles compared to other amino acid derivatives .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of Methyl DMP:

| Study Reference | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Neuroprotection | In vitro | Enhanced neuronal survival under oxidative stress | |

| Receptor Interaction | Binding assays | Significant affinity for serotonin receptors | |

| Mood Regulation | Behavioral tests | Potential antidepressant effects demonstrated |

Q & A

Basic: What synthetic methodologies are effective for preparing Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via amidation or esterification reactions. A key route involves reacting (R)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride with p-chlorophenylacetic acid and thionyl chloride, followed by recrystallization from CHCl₃-methanol for purification . Catalytic hydrogenation using Pd/C in ethanol under H₂ atmosphere (5 hours, RT) achieves high yields (~100%) for structurally related derivatives, emphasizing the importance of catalyst loading and solvent selection . Optimization should focus on stoichiometric ratios (e.g., 1:1.2 for amino ester to acyl chloride) and temperature control (0–5°C during acylation) to minimize side reactions.

Advanced: How can stereochemical control be achieved during the synthesis of enantiomerically pure derivatives?

Answer:

Chiral resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, are critical. For example, tert-butoxycarbonyl (Boc) protection of the amino group prior to hydrogenation prevents racemization during reduction steps . X-ray crystallography (using SHELXL or OLEX2 ) can confirm stereochemistry post-synthesis. Computational modeling (e.g., density functional theory) aids in predicting enantiomeric stability, while asymmetric catalysis (e.g., chiral Pd complexes) may enhance stereoselectivity in key bond-forming steps.

Structural Analysis: Which crystallographic tools are recommended for resolving structural ambiguities in this compound?

Answer:

For small-molecule crystallography, SHELX programs (e.g., SHELXL for refinement) are widely used due to their robustness in handling high-resolution data and twinned crystals . OLEX2 provides an integrated workflow for structure solution, refinement, and visualization, particularly useful for analyzing hydrogen-bonding networks and π-π stacking interactions in aromatic systems . When ambiguities arise (e.g., disordered methoxy groups), iterative refinement with restraints on bond lengths/angles (SHELXL) and validation tools like PLATON can resolve discrepancies .

Data Contradictions: How should researchers address batch-to-batch variations in NMR or mass spectrometry data?

Answer:

Systematic characterization protocols are essential:

- NMR: Compare chemical shifts of methoxy (δ ~3.7–3.9 ppm) and amino protons (δ ~1.8–2.2 ppm) across batches. Use 2D NMR (COSY, HSQC) to confirm coupling patterns and rule out impurities .

- Mass Spectrometry: High-resolution ESI-MS should match the exact mass (C₁₂H₁₇NO₄⁺: calc. 263.1158). Deviations >2 ppm suggest isotopic impurities or adducts.

- Crystallography: Cross-validate with single-crystal data to confirm molecular geometry .

Biological Evaluation: How to design assays for assessing the bioactivity of this compound and its analogs?

Answer:

Given structural similarity to Moexipril intermediates (a known angiotensin-converting enzyme inhibitor) , prioritize enzyme inhibition assays (e.g., fluorescence-based ACE activity assays). For neuroactive potential (due to the 3,4-dimethoxyphenyl moiety), use dopamine receptor binding studies or calcium flux assays in neuronal cell lines. Dose-response curves (0.1–100 μM) and positive controls (e.g., L-DOPA ) are critical. Metabolic stability can be assessed via liver microsome assays, with LC-MS monitoring of degradation products.

Advanced: What computational strategies are effective for studying the compound’s reactivity or interaction with biological targets?

Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., ACE ). Focus on the 3,4-dimethoxyphenyl group’s role in hydrophobic binding.

- MD Simulations: GROMACS or AMBER can simulate ligand-protein stability over 100-ns trajectories, analyzing root-mean-square deviation (RMSD) for binding-site residues.

- QM/MM Calculations: Explore reaction mechanisms (e.g., ester hydrolysis) using Gaussian09 with B3LYP/6-31G* basis sets to identify transition states and activation energies.

Basic: What analytical techniques are critical for purity assessment and impurity profiling?

Answer:

- HPLC: Use a C18 column (ACN:H₂O gradient, 0.1% TFA) with UV detection at 254 nm. Compare retention times against known impurities (e.g., de-esterified acids) .

- TLC: Silica gel plates (CH₂Cl₂:MeOH 9:1) with ninhydrin staining for amino group detection.

- Elemental Analysis: Acceptable C/H/N deviations ≤0.3% from theoretical values.

Advanced: How to investigate the compound’s potential as a precursor for prodrug development?

Answer:

- Ester Hydrolysis Kinetics: Monitor pH-dependent hydrolysis (e.g., PBS buffer, 37°C) via HPLC. Pseudo-first-order rate constants (k₀) indicate stability in physiological conditions.

- Prodrug Activation: Synthesize Boc-protected analogs and test bioactivation in plasma (e.g., esterase-mediated conversion).

- In Vivo PK/PD: Use radiolabeled (¹⁴C) compound in rodent models to track bioavailability and metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.